2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one
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Description
2-(((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
A study by Saleh et al. (2004) delved into the synthesis and biological activities of new 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. The research outlined the chemical reactions leading to the formation of various derivatives, including 1,3,4-oxadiazole-2-thione derivatives. These compounds were screened for their antimicrobial activity, showcasing the potential of quinazolin-4-one derivatives in developing new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
Antimicrobial and Antitumor Activities
Patel et al. (2010) synthesized a series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and evaluated their antimicrobial and antifungal activities. This study highlighted the potential of these compounds to serve as bases for developing new antibacterial and antifungal agents, emphasizing the significance of structural modifications in enhancing biological activities (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Anticancer Evaluation
A study on the synthesis and cytotoxic evaluation of some quinazolinone-1,3,4-oxadiazole conjugates by Hassanzadeh et al. (2019) revealed that these compounds exhibited remarkable cytotoxic activity against cancer cell lines. This study provides insight into the potential of quinazolinone derivatives in cancer research, particularly in the development of novel anticancer drugs (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).
Analgesic and Anti-Inflammatory Activities
Research on the synthesis and evaluation of analgesic and anti-inflammatory activities of Schiff bases of 1,3,4-oxadiazoles linked with quinazolin-4-one by Dewangan et al. (2017) demonstrated the analgesic and anti-inflammatory potential of these compounds. The findings suggest that these derivatives could be explored further for their therapeutic applications in pain and inflammation management (Dewangan, Nakhate, Verma, Nagori, & Tripathi, 2017).
Properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O3S/c1-32-19-11-9-16(10-12-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-5-4-6-18(26)13-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGURJZAOVHCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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